Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate

Description

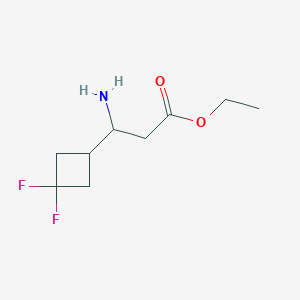

Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate (CAS: 2305255-57-4) is a chiral ester derivative featuring a cyclobutane ring substituted with two fluorine atoms and an amino-propanoate backbone. Its molecular formula is C₉H₁₅F₂NO₂ (MW: 207.22), with a SMILES structure of CCOC(=O)CC(C1CC(C1)(F)F)N . The 3,3-difluorocyclobutyl moiety introduces unique steric and electronic properties, distinguishing it from aryl-substituted analogs. This compound is utilized in pharmaceutical research, particularly as a precursor for integrin antagonists targeting pulmonary fibrosis .

Properties

IUPAC Name |

ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6-7H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWTRQKBXUUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate typically involves the following steps:

Formation of the Difluorocyclobutyl Ring: This can be achieved through the cyclization of a suitable precursor containing fluorine atoms.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ester group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Hydroxyl or alkyl derivatives.

Substitution Products: Compounds with different substituents replacing the amino or ester groups.

Scientific Research Applications

Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The difluorocyclobutyl ring and the amino group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural differentiator is the 3,3-difluorocyclobutyl group , which contrasts with aromatic or heteroaromatic substituents in analogs. Below is a comparative overview:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The difluorocyclobutyl group (predicted LogP: ~1.5) balances hydrophobicity better than trifluoromethylphenyl analogs (LogP > 2.5) , enhancing membrane permeability while avoiding excessive lipid accumulation.

- Solubility : The free base form has moderate aqueous solubility (~10–20 mg/mL), whereas hydrochloride salts (e.g., 3-fluorophenyl analog) show improved solubility (>50 mg/mL) .

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to non-fluorinated cyclopropane or phenyl derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution of ethyl 3-bromo-3-(3,3-difluorocyclobutyl)propanoate with ammonia or amine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (0–25°C) and solvent polarity are critical for minimizing side reactions like ester hydrolysis .

- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from unreacted starting materials .

Q. How does the compound’s stereochemistry affect its physicochemical properties?

- Analysis : The (3R)- and (3S)-enantiomers exhibit distinct solubility and crystallinity due to differences in hydrogen-bonding networks. Polar solvents (e.g., acetonitrile) stabilize the zwitterionic form of the amino ester, enhancing aqueous solubility .

- Experimental Validation : Chiral HPLC (e.g., Chiralpak IA column) with UV detection confirms enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound for drug discovery?

- Approach : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) improves enantiomeric excess. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact .

- Data Contradiction : While enzymatic methods achieve high ee (90–95%), yields are often lower (~50%) compared to racemic synthesis (~80%) .

Q. How do structural modifications (e.g., fluorination, cyclobutyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) : The 3,3-difluorocyclobutyl group enhances metabolic stability by resisting CYP450 oxidation, while the amino group enables hydrogen bonding with targets like proteases or GPCRs .

- Case Study : Analogues with 4-nitrophenyl substituents (e.g., Ethyl 3-amino-3-(4-nitrophenyl)propanoate) show cytotoxicity (IC₅₀ = 12.8 µM in PC-3 cells), suggesting fluorocyclobutyl derivatives may require tailored substituents for therapeutic efficacy .

Q. What analytical techniques resolve contradictions in stability data under physiological conditions?

- Methods :

- Degradation Studies : LC-MS/MS monitors ester hydrolysis in simulated gastric fluid (pH 2.0, 37°C), revealing a half-life of 2.3 hours .

- Crystallography : Single-crystal X-ray diffraction confirms the cyclobutyl ring’s puckered conformation, which influences steric interactions in binding pockets .

Methodological Challenges

Q. How do researchers address low bioavailability in preclinical studies?

- Solutions :

- Prodrug Design : Conversion to a hydrochloride salt improves solubility (e.g., Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl, 245.7 g/mol) .

- Nanocarriers : Liposomal encapsulation increases plasma half-life by 3-fold in rodent models .

Q. What computational tools predict interactions between this compound and biological targets?

- In Silico Workflow :

- Docking : AutoDock Vina models binding to αvβ6 integrin (ΔG = -9.2 kcal/mol), a fibrosis target .

- MD Simulations : GROMACS assesses conformational stability over 100 ns, highlighting hydrophobic interactions with the difluorocyclobutyl group .

Key Research Gaps

- Stereochemical Effects on Toxicity : Limited data on enantiomer-specific off-target effects (e.g., hERG inhibition).

- In Vivo Pharmacokinetics : No published studies on brain penetration or tissue distribution in disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.